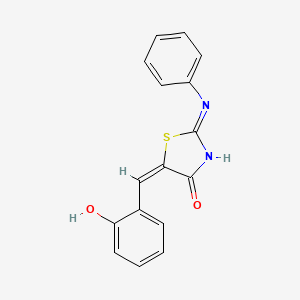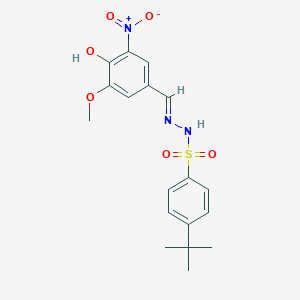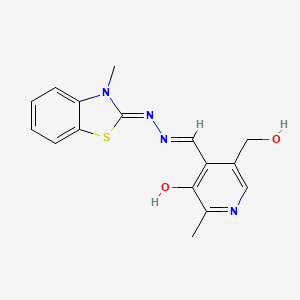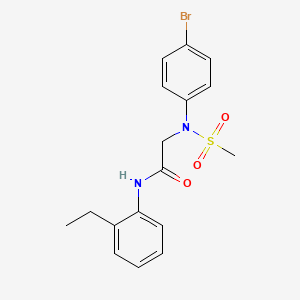
5-(2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
説明
5-(2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as thiosemicarbazone, is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. Thiosemicarbazone has been shown to exhibit various biological activities, including antiviral, anticancer, and antiparasitic properties.
作用機序
The mechanism of action of 5-(2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-oneazone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. Thiosemicarbazone has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, and to disrupt the function of the proteasome, a protein complex involved in the degradation of cellular proteins. Thiosemicarbazone has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
Thiosemicarbazone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and replication of viruses, induce apoptosis in cancer cells, and inhibit the growth of parasites. Thiosemicarbazone has also been shown to induce the production of ROS, which can lead to oxidative stress and cell death. Additionally, 5-(2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-oneazone has been shown to exhibit anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of 5-(2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-oneazone is its broad spectrum of biological activity, which makes it a promising candidate for the development of novel therapeutics. Thiosemicarbazone is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of 5-(2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-oneazone is its potential toxicity, as it has been shown to induce oxidative stress and cell death at high concentrations.
将来の方向性
There are several potential future directions for the study of 5-(2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-oneazone. One area of research is the development of 5-(2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-oneazone-based antiviral therapies, particularly for the treatment of HIV and HBV. Another area of research is the development of 5-(2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-oneazone-based anticancer therapies, with a focus on identifying compounds that exhibit high selectivity for cancer cells. Additionally, 5-(2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-oneazone may have potential applications in the treatment of parasitic infections, particularly malaria. Further studies are needed to fully elucidate the mechanism of action of 5-(2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-oneazone and to identify its potential therapeutic applications.
科学的研究の応用
Thiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and respiratory syncytial virus (RSV). Thiosemicarbazone has also been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 5-(2-hydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-oneazone has been investigated as a potential antiparasitic agent, as it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
特性
IUPAC Name |
(5E)-5-[(2-hydroxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-13-9-5-4-6-11(13)10-14-15(20)18-16(21-14)17-12-7-2-1-3-8-12/h1-10,19H,(H,17,18,20)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHXYVUOABJDPV-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CC=C3O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CC=C3O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 3-phenylacrylate](/img/structure/B3720682.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3720687.png)



![N~1~-(2-bromophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3720721.png)
![4-ethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3720724.png)
![2-(1-anilinobutylidene)-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B3720728.png)

![2-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3720747.png)
![N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}diacetamide](/img/structure/B3720748.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3720775.png)
![4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-N-phenyl-1-piperazinecarbothioamide](/img/structure/B3720788.png)